2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol

Description

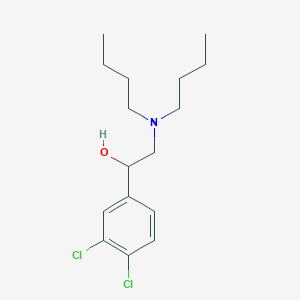

2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol is a synthetic ethanolamine derivative characterized by a 3,4-dichlorophenyl aromatic ring and a dibutylamino side chain. The 3,4-dichlorophenyl group enhances lipophilicity and receptor binding affinity, while the dibutylamino moiety may influence metabolic stability and bioavailability compared to shorter-chain amines .

Properties

CAS No. |

5402-86-8 |

|---|---|

Molecular Formula |

C16H25Cl2NO |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

2-(dibutylamino)-1-(3,4-dichlorophenyl)ethanol |

InChI |

InChI=1S/C16H25Cl2NO/c1-3-5-9-19(10-6-4-2)12-16(20)13-7-8-14(17)15(18)11-13/h7-8,11,16,20H,3-6,9-10,12H2,1-2H3 |

InChI Key |

LNBBLOQMJRYBSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=C(C=C1)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol typically involves the reaction of 3,4-dichlorophenylacetonitrile with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group or the dichlorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The dibutylamino group and the dichlorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

Receptor Binding Affinity: The 3,4-dichlorophenyl group in the target compound enhances affinity for β-adrenergic receptors compared to non-halogenated analogs (e.g., 2-(3,4-dihydroxyphenyl)ethylamine) . Phenylethanolamine A’s nitro group increases potency but raises toxicity concerns, limiting therapeutic applications .

Lipophilicity and Bioavailability: The dibutylamino chain in the target compound increases lipophilicity (logP ~4.2 estimated) compared to shorter-chain analogs like ethylamine derivatives (logP ~1.5) . 1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol’s didecylamino group results in extreme hydrophobicity (logP >8), making it unsuitable for systemic administration .

Metabolic Stability: Dichlorophenyl groups resist oxidative metabolism, prolonging half-life compared to hydroxylated analogs (e.g., 2-(3,4-dihydroxyphenyl)ethylamine) . Dibutylamino chains may undergo N-dealkylation, whereas didecylamino groups (as in ) are more resistant due to steric hindrance.

Toxicity and Regulatory Status

- Phenylethanolamine A: Banned in livestock due to carcinogenic residues and cardiovascular risks .

- 2-Amino-N'-(3,4-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide: Likely restricted due to cyanide-related toxicity .

Notes

- The evidence lacks direct studies on this compound; inferences are drawn from structural analogs.

- Regulatory statuses and toxicity profiles are extrapolated from compounds with shared functional groups.

- Further collaboration with chemical databases (e.g., LookChem ) is recommended to validate synthesis routes and industrial applications.

Biological Activity

2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol, also known as dibutylethanolamine or N,N-dibutyl-2-hydroxyethylamine, is a chemical compound with the molecular formula C15H22Cl2N and a molecular weight of approximately 173.2957 g/mol. This compound has garnered attention for its potential biological activity, particularly in pharmacological applications.

Preliminary studies suggest that this compound interacts with various neurotransmitter receptors, indicating a potential role in modulating synaptic transmission. Its dibutylamino group and 3,4-dichlorophenyl moiety contribute to its unique properties, which may influence its pharmacological effects.

Pharmacological Applications

The compound is being investigated for its potential use in drug formulations due to its biological activity. Research has indicated possible interactions with receptors involved in neurotransmission and other cellular processes, which could lead to therapeutic applications in treating conditions such as depression or anxiety disorders.

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For instance, compounds structurally related to this compound have shown promising anti-proliferative effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. These studies typically utilize the MTT assay to evaluate cell viability and determine IC50 values (the concentration required to inhibit cell growth by 50%) for comparative analysis against standard chemotherapeutic agents .

| Cell Line | IC50 (µg/mL) | Reference Drug | IC50 Reference Drug (µg/mL) |

|---|---|---|---|

| MCF-7 | 2.4 ± 0.1 | Vinblastine | 2.3 ± 0.1 |

| HCT-116 | 3.2 ± 0.1 | Colchicine | 9.6 ± 0.1 |

| PC-3 | Not specified | - | - |

Binding Affinity Studies

Further research has focused on the binding affinity of this compound with specific kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor). Inhibition assays have demonstrated that related compounds can exhibit comparable inhibitory activity to established inhibitors like Sorafenib .

| Kinase | IC50 Compound (µM) | IC50 Sorafenib (µM) |

|---|---|---|

| EGFR | 0.216 | 0.230 |

| VEGFR-2 | 0.259 | 0.307 |

Case Studies

Research has highlighted several case studies where derivatives of this compound were evaluated for their anti-cancer properties:

- Study on MCF-7 Cells : A derivative was tested against MCF-7 breast cancer cells, showing significant cytotoxicity with an IC50 value lower than that of standard treatments.

- Prostate Cancer Evaluation : The compound was evaluated for its efficacy against PC-3 cells, demonstrating superior potency compared to traditional chemotherapeutic agents.

These findings point toward the potential of this compound in developing new therapeutic strategies for cancer treatment.

Q & A

Q. What are the key structural features of 2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol, and how are they experimentally validated?

The compound features a tertiary amine (dibutylamino group) linked to a substituted ethanol moiety with a 3,4-dichlorophenyl aromatic ring. Structural validation typically employs single-crystal X-ray diffraction (SC-XRD), which confirms bond lengths (e.g., C–C mean = 0.002 Å) and torsion angles. For example, SC-XRD studies at 100 K reveal a planar dichlorophenyl ring and hydrogen-bonding interactions influencing crystal packing . Complementary techniques like NMR and IR spectroscopy validate functional groups (e.g., hydroxyl and amine signals) .

Q. What synthetic routes are available for this compound, and what are their limitations?

A common route involves condensation of 3,4-dichlorobenzaldehyde with dibutylamine under basic conditions, followed by reduction of the intermediate ketone. However, traditional methods may use hazardous solvents (e.g., dichloromethane) and generate stoichiometric waste. Recent advancements explore biocatalytic approaches or green solvents (e.g., ethanol-water mixtures) to improve atom economy and reduce environmental impact . Challenges include optimizing enantioselectivity in asymmetric synthesis and scaling up biocatalytic processes .

Q. Which analytical techniques are critical for purity assessment and quantification?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis, while gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities. Nuclear magnetic resonance (NMR), particularly H and C, confirms structural integrity. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. What safety protocols are essential during synthesis and handling?

Risk assessments must address hazards associated with intermediates (e.g., chlorinated byproducts) and reagents (e.g., cesium carbonate, sodium 2-chloroacetate). Key steps include:

- Using fume hoods for volatile solvents (e.g., dichloromethane).

- Monitoring gas evolution during reactions (e.g., CO release in carboxylation steps).

- Implementing emergency measures per GHS guidelines, including access to safety data sheets (SDS) and neutralization protocols for acidic/basic waste .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in bioactivity (e.g., antibacterial potency) may arise from variations in assay conditions (pH, temperature) or impurities. Researchers should:

Q. What strategies optimize enantiomeric resolution for pharmacological studies?

Chiral separation techniques include:

- Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC).

- Enzymatic resolution with lipases or esterases to selectively modify enantiomers.

- Crystallization-induced asymmetric transformation (CIAT) to enrich desired stereoisomers .

Q. How can computational methods enhance understanding of its mechanism of action?

Molecular docking and molecular dynamics (MD) simulations predict binding interactions with biological targets (e.g., bacterial enzymes). Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. These models guide rational design of derivatives with improved selectivity .

Q. What environmental impact assessments are needed for large-scale applications?

Q. How do structural modifications affect solubility and bioavailability?

- Introducing hydrophilic groups (e.g., sulfonate) improves aqueous solubility but may reduce membrane permeability.

- Prodrug strategies (e.g., esterification of the hydroxyl group) enhance oral bioavailability.

- Micellar solubilization using surfactants (e.g., polysorbate 80) stabilizes the compound in physiological media .

Q. What unresolved challenges exist in its catalytic synthesis?

- Catalyst Deactivation : Metal catalysts (e.g., Pd/C) may degrade under harsh conditions. Alternative catalysts (e.g., immobilized enzymes) require stability testing.

- Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) often hinder biocatalyst performance. Ionic liquids or deep eutectic solvents (DES) are under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.